3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide
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Overview
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.
Thiazole Ring Formation: The thiazole ring is synthesized separately, often involving the condensation of a thioamide with a haloketone.
Coupling Reactions: The pyrimidine and thiazole rings are then coupled through a series of reactions, such as amidation or alkylation, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
Biologically, pyrimidine derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be studied for its interactions with biological macromolecules.
Medicine
In medicine, compounds like this are investigated for their therapeutic potential. They could be candidates for drug development, particularly in areas like oncology, infectious diseases, and metabolic disorders.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide would depend on its specific biological target. Generally, pyrimidine derivatives can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Interacting with DNA/RNA: Intercalating into nucleic acids and disrupting their function.
Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Thiamine (Vitamin B1): A thiazole-containing compound essential for metabolism.
Sulfonamides: A class of antibiotics that contain a sulfonamide group.
Uniqueness
What sets 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide apart is its unique combination of a pyrimidine ring and a thiazole ring, which might confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-5-3-4-6-14(12)18-21-13(2)15(27-18)11-20-16(24)7-9-23-10-8-17(25)22-19(23)26/h3-6,8,10H,7,9,11H2,1-2H3,(H,20,24)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXSQLZLHTUSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CCN3C=CC(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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